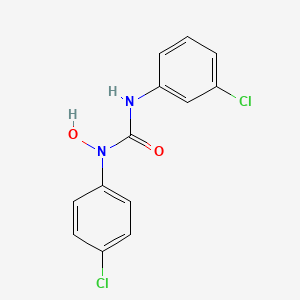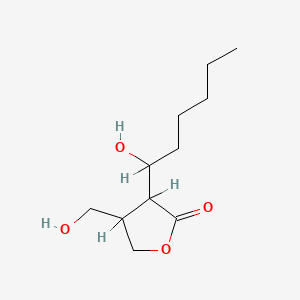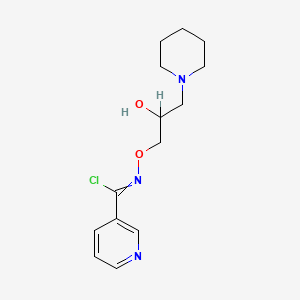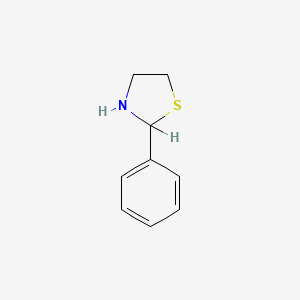
2-Phenylthiazolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Phenylthiazolidine and its derivatives has been a subject of study to understand its potential in various applications. One pathway involves the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate, leading to the formation of different isomeric products including 2-Phenylthiazolidine derivatives. This method corrects previous assumptions about the reaction scheme for N-alkyloxaziridine and phenyl isothiocyanate reactions, offering insights into the structural complexities of the resulting compounds (Kuriyama et al., 1986).
Molecular Structure Analysis
The molecular structure of 2-Phenylthiazolidine derivatives has been elucidated using X-ray diffraction, revealing the orthorhombic and monoclinic crystal systems of these compounds. This structural analysis provides a detailed view of the atomic arrangements and the overall geometry of the molecules, which is crucial for understanding their chemical behavior and interactions (Kuriyama et al., 1986).
Chemical Reactions and Properties
2-Phenylthiazolidine undergoes various chemical reactions that highlight its reactivity and potential for functionalization. For instance, reactions with 1,1-dichloro-2-nitroethene and phenylthiourea derivatives lead to the formation of 1,4,2-dithiazolidines or 1,3-thiazetidines, depending on the solvent used. This demonstrates the compound's versatility and the influence of reaction conditions on product formation (Feng et al., 2016).
Physical Properties Analysis
The physical properties of 2-Phenylthiazolidine, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The orthorhombic and monoclinic crystal systems obtained from X-ray diffraction studies provide insights into the compound's solid-state characteristics, which are essential for its handling and application in various chemical processes (Kuriyama et al., 1986).
Chemical Properties Analysis
The chemical properties of 2-Phenylthiazolidine, including its reactivity with different chemical agents and its behavior under various conditions, are crucial for its application in synthesis and drug development. Studies on its reactions with phenyl isothiocyanate and the subsequent formation of derivatives shed light on the compound's potential as a scaffold for the development of pharmacologically active molecules (Kuriyama et al., 1986).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis and Medicinal Chemistry
- Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry .
- They compel researchers to explore new drug candidates .
- The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
-
Pharmacology
- Thiazolidin-4-ones is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
- This review is focused on the latest scientific reports regarding biological activities of thiazolidin-4-ones .
- The review covers recent information about antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular and antiviral properties of thiazolidin-4-ones .
-
Chemistry
-
Cardiotonic Agents
- 2-Phenylthiazolidine derivatives have been synthesized and tested for inotropic activity in anesthetized dogs .
- A large number of 2-(phenylpiperazinoalkoxyphenyl) thiazolidine-3-thiocarboxamides and the corresponding carboxamides were synthesized .
- These compounds were prepared from a hydroxybenzaldehyde through various intermediates .
- Among the various derivatives synthesized, one was found to be approximately one hundred times more potent than amrinone with a long duration of action .
-
Chemical Synthesis
-
Biological Applications
- Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
- The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
- The accessible clinical applications in various biological targets are critically reviewed .
- These data provide useful information for designing next-generation drug candidates .
-
Cardiotonic Agents
- 2-Phenylthiazolidine derivatives have been synthesized and tested for inotropic activity in anesthetized dogs .
- A large number of 2-(phenylpiperazinoalkoxyphenyl) thiazolidine-3-thiocarboxamides and the corresponding carboxamides were synthesized .
- These compounds were prepared from a hydroxybenzaldehyde through various intermediates .
- Among the various derivatives synthesized, one was found to be approximately one hundred times more potent than amrinone with a long duration of action .
-
Chemical Synthesis
-
Biological Applications
- Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
- The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
- The accessible clinical applications in various biological targets are critically reviewed .
- These data provide useful information for designing next-generation drug candidates .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOMVTLTYYYYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903063 | |
| Record name | NoName_3651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiazolidine | |
CAS RN |
4569-82-8 | |
| Record name | 2-Phenylthiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylthiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLTHIAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



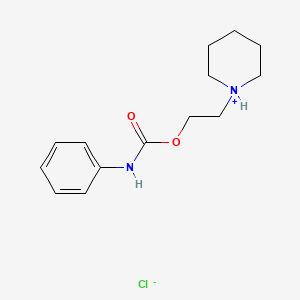
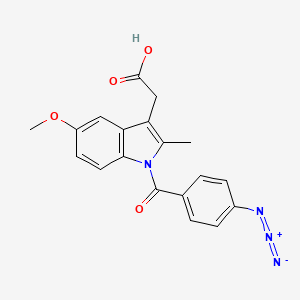
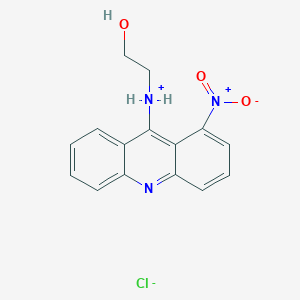
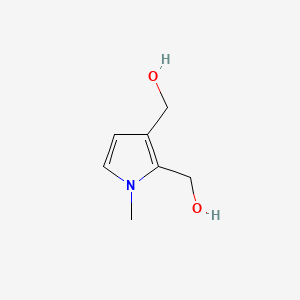
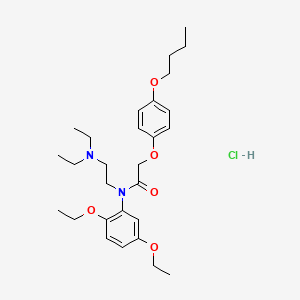
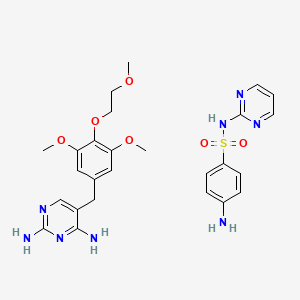
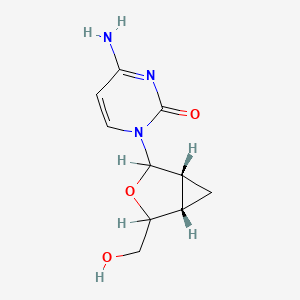

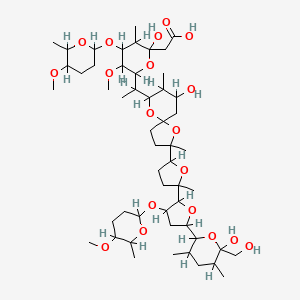
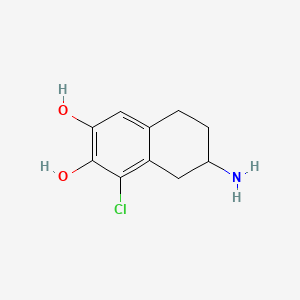
![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
